
13-Hydroxy-12-oxooctadeca-9,15-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Hydroxy-12-oxooctadeca-9,15-dienoic acid is a polyunsaturated fatty acid derivative. It is a member of the oxylipin family, which are oxygenated derivatives of fatty acids. This compound is known for its role in various biological processes, including inflammation and cell signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-Hydroxy-12-oxooctadeca-9,15-dienoic acid typically involves the oxidation of linoleic acid. This process can be catalyzed by enzymes such as lipoxygenases, which introduce oxygen into the fatty acid chain. The reaction conditions often include the presence of molecular oxygen and specific pH levels to optimize enzyme activity .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, utilizing genetically engineered microorganisms that express the necessary enzymes for its synthesis. These methods can be scaled up to produce large quantities of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
13-Hydroxy-12-oxooctadeca-9,15-dienoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be further oxidized to form various hydroperoxy and hydroxyl derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming different isomers.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen, hydrogen peroxide, and various reducing agents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include hydroperoxy derivatives, hydroxyl derivatives, and various isomers of the original compound. These products can have different biological activities and applications .
Scientific Research Applications
13-Hydroxy-12-oxooctadeca-9,15-dienoic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study oxidation and reduction reactions of fatty acids.
Biology: This compound plays a role in cell signaling and inflammation, making it a subject of interest in biological research.
Medicine: Its anti-inflammatory properties are being explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 13-Hydroxy-12-oxooctadeca-9,15-dienoic acid involves its interaction with specific enzymes and receptors in the body. It is known to modulate the activity of lipoxygenases and other enzymes involved in the metabolism of fatty acids. This modulation can lead to the production of various signaling molecules that play a role in inflammation and other biological processes .
Comparison with Similar Compounds
Similar Compounds
13-Hydroxyoctadecadienoic acid: Another oxylipin with similar biological activities.
9-Hydroxy-12-oxo-10(E),15(Z)-octadecadienoic acid: A related compound with different structural isomers.
12-Oxophytodienoic acid: A precursor in the biosynthesis of jasmonic acid, another important signaling molecule
Uniqueness
13-Hydroxy-12-oxooctadeca-9,15-dienoic acid is unique due to its specific structure and the particular biological pathways it influences. Its ability to modulate inflammation and cell signaling makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
70597-03-4 |
|---|---|
Molecular Formula |
C18H30O4 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
13-hydroxy-12-oxooctadeca-9,15-dienoic acid |
InChI |
InChI=1S/C18H30O4/c1-2-3-10-13-16(19)17(20)14-11-8-6-4-5-7-9-12-15-18(21)22/h3,8,10-11,16,19H,2,4-7,9,12-15H2,1H3,(H,21,22) |
InChI Key |
CXXMQDYRBRVCTH-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC(C(=O)CC=CCCCCCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



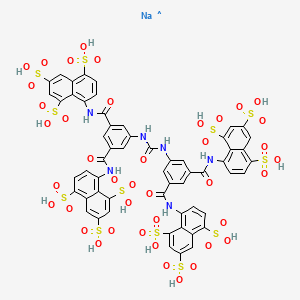
![(2R,3R)-2-[3,4-bis(phenylmethoxy)phenyl]-5,7-bis(phenylmethoxy)-3,4-dihydro-2H-chromen-3-ol](/img/structure/B13410506.png)
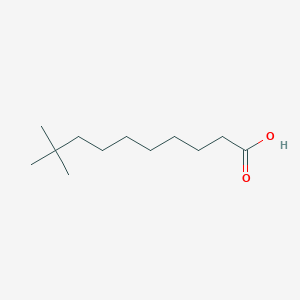
![{4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B13410512.png)
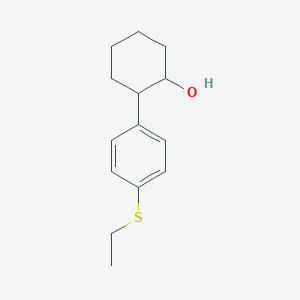
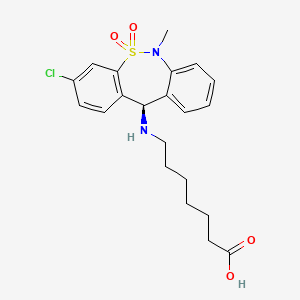
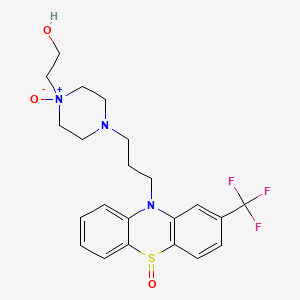
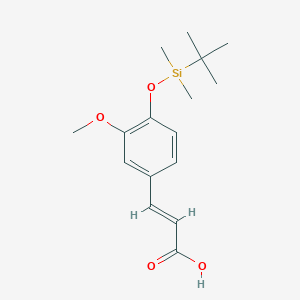
![[2-[(1S,2S,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] acetate](/img/structure/B13410558.png)
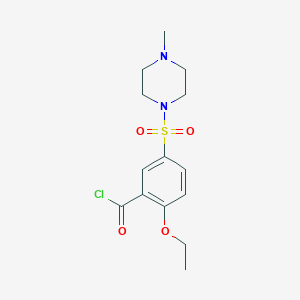


![methyl 4-[[4-[[6-(trifluoromethyl)pyridin-3-yl]methylamino]piperidin-1-yl]methyl]benzoate](/img/structure/B13410585.png)
